Phthalic acid, methyl 2-propyl ester
Description
Phthalic acid esters (PAEs) are derivatives of phthalic acid (1,2-benzenedicarboxylic acid) where the hydrogen atoms of the carboxylic acid groups are replaced by alkyl or aryl groups. Phthalic acid, methyl 2-propyl ester (CAS name: 1,2-benzenedicarboxylic acid, methyl 2-propyl ester) is a branched ester with a methyl group on one carboxylic acid and a 2-propyl (isopropyl) group on the other.
PAEs are notable for their low water solubility, high stability, and variable biological activities. Methyl 2-propyl ester’s molecular formula can be inferred as C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol (calculated from structural analogs in and ). Its applications likely overlap with other PAEs, such as dibutyl phthalate (DBP) or di(2-ethylhexyl) phthalate (DEHP), though its specific properties depend on its unique branching and alkyl chain length.
Properties
CAS No. |
34006-78-5 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-O-methyl 2-O-propyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O4/c1-3-8-16-12(14)10-7-5-4-6-9(10)11(13)15-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
DIKFCKYFIUJMJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic acid, methyl 2-propyl ester can be synthesized through the esterification of phthalic anhydride with methyl 2-propyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the reaction goes to completion .
Industrial Production Methods
In industrial settings, the production of phthalic acid esters often involves the use of large-scale reactors where phthalic anhydride and the corresponding alcohol are combined in the presence of an acid catalyst. The reaction mixture is heated and stirred to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Phthalic acid, methyl 2-propyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Phthalic acid and methyl 2-propyl alcohol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Phthalic acid, methyl 2-propyl ester has various applications in scientific research:
Mechanism of Action
The mechanism by which phthalic acid, methyl 2-propyl ester exerts its effects involves the interaction of its ester group with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Key Observations :
- Branching vs. Linearity: Branched esters (e.g., methyl 2-propyl, di(2-propylpentyl)) exhibit lower volatility and higher hydrophobicity compared to linear analogs like di-n-octyl phthalate, influencing their use in non-polar matrices .
- Molecular Weight : Larger esters (e.g., di-n-octyl) have higher molecular weights, reducing their mobility in biological systems but increasing persistence in the environment .
Key Findings :
- Cosmetic Use : Methyl 2-propyl ester’s structural analogs, such as bis(2-methylpropyl) ester, are explicitly used in perfumes and cosmetics due to their stability and low volatility .
- Biological Activity: Branched PAEs like bis(7-methyloctyl) ester show lower gastrointestinal (GI) absorption compared to linear esters, suggesting reduced bioavailability .
2.3 Environmental and Metabolic Behavior
- Degradation Pathways : Phthalic acid esters are common intermediates in polycyclic aromatic hydrocarbon (PAH) degradation. For example, Flavobacterium degrades anthracene to phthalic acid diisobutyl ester, highlighting environmental persistence .
- Isomerism : Phthalic acid’s ortho-isomer (1,2-benzenedicarboxylic acid) is more reactive than meta- or para-isomers, influencing ester stability and degradation .
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